6-Abgpg

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RP-67580 es un antagonista no peptídico de la sustancia P, un neuropéptido involucrado en la percepción del dolor y la inflamación. Este compuesto se dirige específicamente al receptor de neuroquinina 1, que es un actor clave en la transmisión de señales de dolor y la inflamación neurogénica .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de RP-67580 implica varios pasos, comenzando desde precursores disponibles comercialmenteLas condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de RP-67580 sigue rutas sintéticas similares pero a mayor escala. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar los costos. Técnicas como la química de flujo continuo y la síntesis automatizada pueden emplearse para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

RP-67580 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando la actividad del compuesto.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, pueden introducir nuevos grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos bajo temperaturas y pH controlados.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

RP-67580 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar las interacciones receptor-ligando y el desarrollo de nuevos analgésicos.

Biología: Investiga el papel de los receptores de neuroquinina 1 en las vías del dolor y la inflamación.

Medicina: Explora aplicaciones terapéuticas potenciales en el tratamiento del dolor crónico y enfermedades inflamatorias.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos que se dirigen a los receptores de neuroquinina 1

Mecanismo De Acción

RP-67580 ejerce sus efectos inhibiendo competitivamente la unión de la sustancia P al receptor de neuroquinina 1. Esta inhibición previene la activación de las vías de señalización aguas abajo involucradas en la transmisión del dolor y la inflamación. Los objetivos moleculares incluyen el receptor de neuroquinina 1 y las vías asociadas del receptor acoplado a proteína G .

Comparación Con Compuestos Similares

Compuestos Similares

Aprepitante: Otro antagonista del receptor de neuroquinina 1 utilizado en el tratamiento de náuseas y vómitos inducidos por quimioterapia.

Fosaprepitante: Un profármaco de aprepitante con aplicaciones similares.

L-733,060: Un antagonista selectivo del receptor de neuroquinina 1 utilizado en investigación.

Singularidad

RP-67580 es único debido a su alta afinidad y selectividad por el receptor de neuroquinina 1, lo que lo convierte en una herramienta valiosa en la investigación del dolor y la inflamación. Su naturaleza no peptídica también proporciona ventajas en términos de estabilidad y biodisponibilidad en comparación con los antagonistas basados en péptidos .

Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!

Propiedades

Número CAS |

111730-29-1 |

|---|---|

Fórmula molecular |

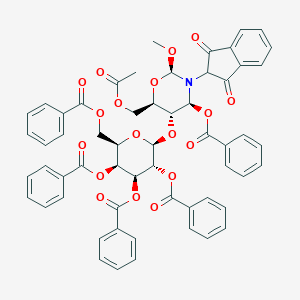

C58H49NO18 |

Peso molecular |

1048 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R,6S)-6-[[(2R,4S,5R,6R)-6-(acetyloxymethyl)-4-benzoyloxy-3-(1,3-dioxoinden-2-yl)-2-methoxy-1,3-oxazinan-5-yl]oxy]-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C58H49NO18/c1-34(60)69-32-43-48(51(77-56(67)39-28-16-7-17-29-39)59(58(68-2)72-43)44-45(61)40-30-18-19-31-41(40)46(44)62)76-57-50(75-55(66)38-26-14-6-15-27-38)49(74-54(65)37-24-12-5-13-25-37)47(73-53(64)36-22-10-4-11-23-36)42(71-57)33-70-52(63)35-20-8-3-9-21-35/h3-31,42-44,47-51,57-58H,32-33H2,1-2H3/t42-,43-,47+,48-,49+,50-,51+,57+,58-/m1/s1 |

Clave InChI |

KPFICVONGBUETB-UMQNOTIXSA-N |

SMILES |

CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

SMILES isomérico |

CC(=O)OC[C@@H]1[C@H]([C@@H](N([C@@H](O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

SMILES canónico |

CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |

Sinónimos |

6-ABGPG methyl 6-O-acetyl-3-O-benzoyl-4-O-(2,3,4,6-tetra-O-benzoylgalactopyranosyl)-2-deoxy-2-phthalimidoglucopyranoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.